2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the introduction of the aminosulfonyl group to the benzofuran core. One common method is the sulfonation of 2,3-dihydro-2,2-dimethylbenzofuran followed by amination. The reaction conditions often include the use of sulfonating agents like chlorosulfonic acid, followed by treatment with ammonia or an amine to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of sulfonating agents.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aminosulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic properties are explored for the development of new drugs.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The aminosulfonyl group can interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the aminosulfonyl group, making it less reactive in certain contexts.
5-Aminosulfonyl-2,3-dihydro-1H-inden-2-yl: Similar structure but with an indane core instead of a benzofuran core.
Uniqueness
The presence of the aminosulfonyl group in 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide makes it unique compared to other benzofuran derivatives.
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-10(2)6-7-5-8(15(11,12)13)3-4-9(7)14-10/h3-5H,6H2,1-2H3,(H2,11,12,13) |
InChI Key |
SRMCSVBPWMJZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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